

Spectroscopic Comparison of Bromo-pyridinecarboxaldehyde Isomers: A Guide for Researchers

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Compound of Interest

Compound Name: 3-Bromo-4-pyridinecarboxaldehyde

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For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is critical. This guide provides a comparative analysis of the spectroscopic properties of various bromo-pyridinecarboxaldehyde isomers, supported by available experimental data. The information presented here is intended to facilitate isomer identification and characterization in a laboratory setting.

The relative positions of the bromo and carboxaldehyde substituents on the pyridine ring significantly influence their spectroscopic signatures. This guide summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to highlight these differences.

Comparative Spectroscopic Data

The following tables summarize the available quantitative data for various bromo-pyridinecarboxaldehyde isomers. It is important to note that a complete spectroscopic dataset for every possible isomer is not readily available in the public domain. The data presented here has been compiled from various sources, and in some cases, data for certain isomers could not be found.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Bromo-pyridinecarboxaldehyde Isomers.

Isomer	Aldehyde Proton (CHO)	Pyridine Ring Protons	Solvent
2-Bromo-3-pyridinecarboxaldehyde	~10.3	8.62 (dd), 8.01 (dd), 7.45 (dd)	CDCl ₃
5-Bromo-3-pyridinecarboxaldehyde	10.11 (s)	9.08 (s), 8.85 (d), 8.24 (d)	DMSO-d ₆ [1]
6-Bromo-3-pyridinecarboxaldehyde	~10.0	8.91 (d), 8.25 (dd), 7.88 (d)	CDCl ₃
3-Bromo-4-pyridinecarboxaldehyde	~10.2	8.95 (s), 8.78 (d), 7.80 (d)	CDCl ₃
5-Bromo-2-pyridinecarboxaldehyde	9.92 (s)	8.72 (d), 8.10 (dd), 7.95 (d)	CDCl ₃

| 2-Bromo-4-pyridinecarboxaldehyde | 10.02 (s) | 8.82 (d), 8.05 (s), 7.85 (d) | CDCl₃ |

Note: Data is compiled from various sources and may have been recorded under different experimental conditions. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Bromo-pyridinecarboxaldehyde Isomers.

Isomer	Aldehyde Carbonyl (C=O)	Pyridine Ring Carbons	Solvent
5-Bromo-3-pyridinecarboxaldehyde	192.5	154.6, 151.4, 136.0, 131.3, 124.4	DMSO-d ₆ [1]
6-Bromo-3-pyridinecarboxaldehyde	~190.5	~152.1, 149.8, 139.5, 128.9, 121.2	CDCl ₃
3-Bromo-4-pyridinecarboxaldehyde	~191.2	~156.1, 151.8, 136.4, 129.7, 125.3	CDCl ₃
5-Bromo-2-pyridinecarboxaldehyde	~192.8	~153.2, 150.9, 140.1, 129.8, 121.9	CDCl ₃

| 2-Bromo-4-pyridinecarboxaldehyde | ~191.7 | ~155.4, 151.2, 135.8, 130.1, 124.7 | CDCl₃ |

Note: Data is compiled from various sources and may have been recorded under different experimental conditions.

IR Spectral Data

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Bromo-pyridinecarboxaldehyde Isomers.

Isomer	C=O Stretch	C-H (aldehyde) Stretch	C-Br Stretch
5-Bromo-3-pyridinecarboxaldehyde	~1700	~2820, ~2730	~680
6-Bromo-3-pyridinecarboxaldehyde	~1705	~2825, ~2735	~670
3-Bromo-4-pyridinecarboxaldehyde	~1710	~2830, ~2740	~690

| 5-Bromo-2-pyridinecarboxaldehyde | ~1708 | ~2815, ~2725 | ~675 |

Note: IR data for solid samples is typically acquired using KBr pellets or ATR-FTIR.[2] The C=O stretching frequency in aromatic aldehydes is typically observed in the range of 1710-1685 cm^{-1} . [3][4] The aldehyde C-H stretch appears as two weak bands around 2830-2695 cm^{-1} . [3][4]

Mass Spectrometry Data

Table 4: Mass Spectrometry Data (m/z) for Bromo-pyridinecarboxaldehyde Isomers.

Isomer	Molecular Ion $[M]^+$	Key Fragments
5-Bromo-3-pyridinecarboxaldehyde	185/187 (approx. 1:1 ratio)	156/158 ($[M-CHO]^+$), 106 ($[M-Br]^+$)

| 6-Bromo-3-pyridinecarboxaldehyde | 185/187 (approx. 1:1 ratio) | 156/158 ($[M-CHO]^+$), 106 ($[M-Br]^+$) |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an intensity ratio of approximately 1:1. [2][5]

Experimental Protocols

Detailed experimental protocols for each specific isomer are not consistently available. Therefore, general standard operating procedures for the spectroscopic analysis of organic compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the bromo-pyridinecarboxaldehyde isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]
- **¹H NMR Acquisition:** Spectra are typically recorded on a 400 or 500 MHz spectrometer.[6][7] A standard single-pulse experiment is used with a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.[6]
- **¹³C NMR Acquisition:** A proton-decoupled single-pulse experiment is commonly used.[6] A larger number of scans is typically required compared to ¹H NMR to achieve adequate signal intensity.
- **Data Processing:** The raw data (Free Induction Decay) is subjected to Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

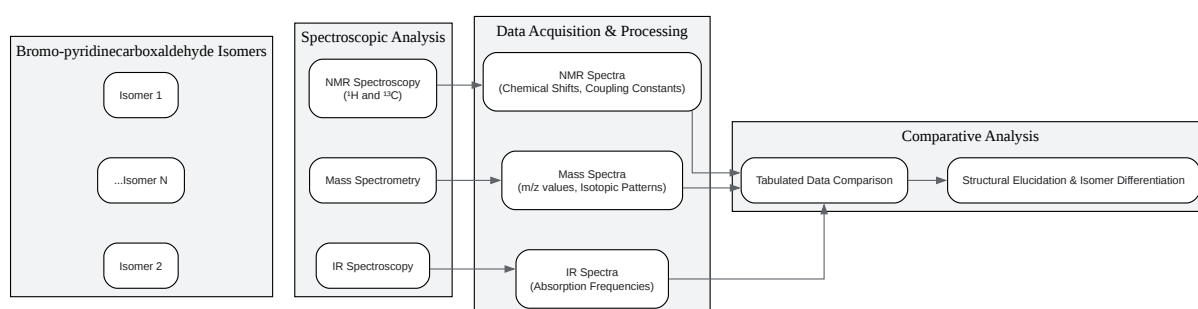
- **Sample Preparation (ATR-FTIR):** A small amount of the solid sample is placed directly on the ATR crystal.
- **Sample Preparation (KBr Pellet):** A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[7]
- **Data Acquisition:** The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty accessory (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.
- **Data Analysis:** The positions and relative intensities of the absorption bands are analyzed to identify characteristic functional groups.[8][9]

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).[2]
- **Ionization:** Electron Ionization (EI) is a common method for volatile organic compounds.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak and the fragmentation pattern provide information about the molecular weight and structure of the compound.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of bromo-pyridinecarboxaldehyde isomers.



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